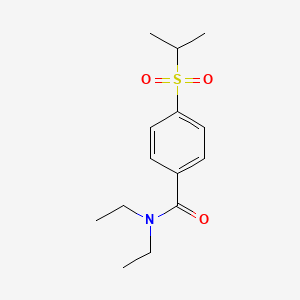
Benzamide, N,N-diethyl-p-(isopropylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N-diethyl-p-(isopropylsulfonyl)- is an organic compound with the molecular formula C14H21NO3S It is a derivative of benzamide, characterized by the presence of diethyl and isopropylsulfonyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-diethyl-p-(isopropylsulfonyl)- typically involves the reaction of benzamide with diethylamine and isopropylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N,N-diethyl-p-(isopropylsulfonyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N-diethyl-p-(isopropylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl or isopropylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
Benzamide, N,N-diethyl-p-(isopropylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, N,N-diethyl-p-(isopropylsulfonyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, which lacks the diethyl and isopropylsulfonyl groups.
N,N-Diethylbenzamide: Similar structure but without the isopropylsulfonyl group.
N,N-Diethyl-p-toluenesulfonamide: Similar sulfonyl group but with a toluene instead of a benzamide core.
Uniqueness
Benzamide, N,N-diethyl-p-(isopropylsulfonyl)- is unique due to the combination of diethyl and isopropylsulfonyl groups, which confer specific chemical and biological properties not found in its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
20884-71-3 |
|---|---|
Molecular Formula |
C14H21NO3S |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
N,N-diethyl-4-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C14H21NO3S/c1-5-15(6-2)14(16)12-7-9-13(10-8-12)19(17,18)11(3)4/h7-11H,5-6H2,1-4H3 |
InChI Key |
YYVRGQJIOQHGEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


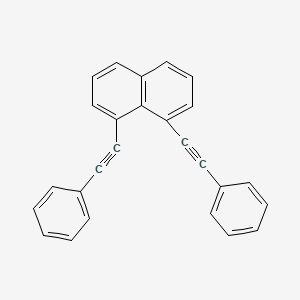

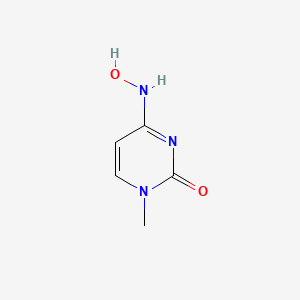

![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)

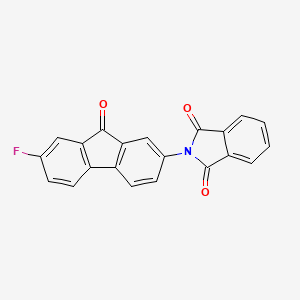
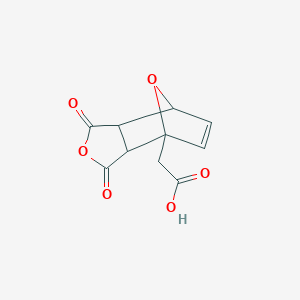
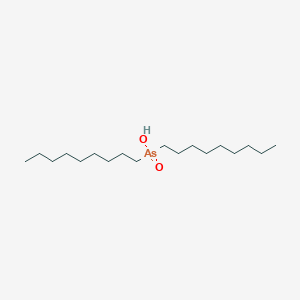
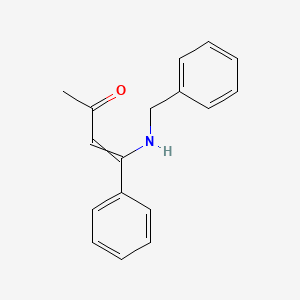

![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)


